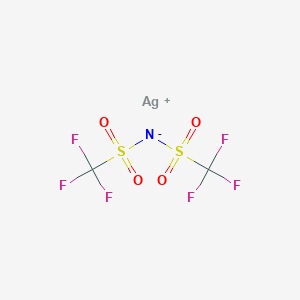

silver;acetonitrile;bis(trifluoromethylsulfonyl)azanide

描述

Historical Context and Evolution of Silver(I) Salts in Catalysis

The use of silver in catalysis is not a recent development. One of the earliest industrial catalytic applications of silver appeared in 1933 for the oxidation of ethylene (B1197577) to ethylene oxide. wiley-vch.denumberanalytics.com For many years, silver was often considered to have lower catalytic efficiency compared to other transition metals like palladium or gold. wiley-vch.deresearchgate.net Its application in homogeneous catalysis was historically centered on its role as a σ- or π-Lewis acid. wiley-vch.de

The evolution of silver(I) salts in catalysis can be marked by several key roles:

Lewis Acid Catalysis : The d¹⁰ electronic configuration of the Ag(I) cation allows it to interact with unsaturated systems, particularly the carbon-carbon triple bonds of alkynes, a property known as alkynophilicity. wiley-vch.deresearchgate.net This coordination activates the substrate towards nucleophilic attack.

Halide Abstraction : A pivotal role for silver(I) salts in modern organic synthesis is as a halide scavenger. In many transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings, silver salts are added to precipitate silver halides (AgX), which facilitates the generation of a catalytically active, coordinatively unsaturated metal center. wiley-vch.de

Single-Electron Transfer (SET) Agent : Unlike copper and gold, which are often involved in two-electron redox chemistry, silver(I) salts are extensively employed as one-electron oxidants. wiley-vch.de This capability has led to the development of numerous oxidative C-C bond-forming reactions and radical chemistry, where Ag(I) is oxidized to Ag(II) to initiate radical processes. wiley-vch.deunipv.it

From its early use in bulk oxidation processes, the role of silver has evolved to that of a versatile and nuanced catalyst and additive, indispensable in a wide array of sophisticated organic transformations. numberanalytics.comresearchgate.net

Unique Characteristics of the Bis(trifluoromethanesulfonyl)imide Anion in Chemical Transformations

The bis(trifluoromethanesulfonyl)imide anion, commonly known as triflimide (Tf₂N⁻), is central to the enhanced reactivity of silver triflimide. Its properties distinguish it from more traditional counterions like triflate (OTf⁻) or tetrafluoroborate (B81430) (BF₄⁻).

The key characteristics of the triflimide anion include:

Weakly Coordinating Nature : The triflimide anion is considered a very weakly coordinating or non-coordinating anion. mdpi.comacs.org The negative charge is extensively delocalized over the two sulfonyl groups and the central nitrogen atom, and the presence of two bulky triflyl groups provides significant steric hindrance. rsc.org This prevents it from strongly binding to the metal center.

Enhanced Lewis Acidity of the Cation : Because the triflimide anion does not coordinate strongly, the associated cation (in this case, Ag⁺) becomes more "naked" and thus a more potent Lewis acid compared to its salts with more coordinating anions like triflate. rsc.org This enhanced Lewis acidity is crucial for activating substrates in catalytic reactions.

High Stability : The triflimide anion imparts high thermal stability to its salts. mdpi.com Its conjugate acid, triflimidic acid (HNTf₂), is a superacid, highlighting the stability of the anionic form. acs.orgwikipedia.org

Solubility : Triflimide salts often exhibit good solubility in a range of organic solvents, which is advantageous for homogeneous catalysis. acs.org

These properties make the triflimide anion an "innocuous counterion" for generating highly reactive cationic catalysts. hilarispublisher.com Its ability to delocalize charge and remain sterically encumbered is superior to many other anions, which often leads to enhanced catalytic performance. rsc.org

Table 1: Comparative Properties of Triflimide and Other Anions

| Anion | Conjugate Acid | pKa of Conjugate Acid (in MeCN) | Key Characteristics |

|---|---|---|---|

| Triflimide (NTf₂⁻) | HNTf₂ | 0.7 | Extremely weakly coordinating; high charge delocalization; sterically bulky. scribd.com |

| Triflate (OTf⁻) | TfOH | 0.7 | Weakly coordinating, but more so than NTf₂⁻. rsc.orgscribd.com |

| Hexafluorophosphate (PF₆⁻) | HPF₆ | - | Weakly coordinating; can decompose to release fluoride. mdpi.com |

| Tetrafluoroborate (BF₄⁻) | HBF₄ | 6.6 | Weakly coordinating; can decompose to release fluoride. mdpi.comscribd.com |

This table is generated based on data from multiple sources to provide a comparative overview.

Overview of Contemporary Research Directions for Silver Triflimide

Silver triflimide is now employed in a diverse range of modern chemical transformations, both as a primary catalyst and as a crucial additive. Its unique reactivity profile has enabled the development of novel synthetic methods.

Contemporary research areas include:

Additive in C-H Activation : Silver triflimide is frequently used as an additive in rhodium(III) and iridium(III)-catalyzed C-H activation reactions. rsc.org For instance, in combination with a rhodium catalyst, it facilitates C-H alkenylation, alkylation, and alkynylation. nih.gov Chang and co-workers utilized AgNTf₂ with an [IrCp*Cl₂]₂ catalyst for the ortho-C-H amidation of benzamides. rsc.org

Catalyst for Halogenation : A mild and rapid method for the iodination of arenes has been developed using silver triflimide as a catalyst to activate N-iodosuccinimide (NIS). acs.org This method is effective for a wide range of electron-rich arenes, including anisoles, anilines, and phenols, and allows for the late-stage iodination of biologically active molecules. acs.org The use of the soft Ag(I) Lewis acid with the non-complexing triflimide anion was key to achieving high efficiency and preventing over-iodination. acs.org

Catalysis of Cycloaddition and Annulation Reactions : Silver triflimide has been used to catalyze various cycloaddition and annulation reactions. mdpi.com For example, it has been employed in the diastereoselective synthesis of certain pyrroles through a [5+2] annulation process. mdpi.com

Synthesis of Metal Complexes : Due to the weakly coordinating nature of its anion, AgNTf₂ serves as an excellent precursor for synthesizing other cationic metal complexes via salt metathesis. mdpi.com

Table 2: Selected Research Applications of Silver Triflimide (AgNTf₂)

| Reaction Type | Role of AgNTf₂ | Catalytic System Example | Substrate Example | Reported Yield |

|---|---|---|---|---|

| Arene Iodination | Catalyst | AgNTf₂ (5 mol%), NIS | 4-Methoxyacetophenone | 95% acs.org |

| Arene Iodination | Catalyst | AgNTf₂ (5 mol%), NIS | 4-Methylphenol | 93% acs.org |

| C-H Amidation | Additive | [Cp*IrCl₂]₂ (catalyst), AgNTf₂ | Benzamide | Not specified in source rsc.org |

| [5+2] Annulation | Catalyst | AgNTf₂ | Arylvinyldiazosuccinimide | Not specified in source mdpi.com |

This table presents detailed research findings from cited literature, highlighting the versatility of silver triflimide.

The ongoing research demonstrates that silver triflimide is a powerful tool in the arsenal (B13267) of synthetic chemists, enabling transformations that are often difficult to achieve with other reagents. Its development is a testament to the importance of understanding the subtle interplay between cation, anion, and substrate in catalysis.

Structure

3D Structure of Parent

属性

CAS 编号 |

189114-61-2 |

|---|---|

分子式 |

C4H3AgF6N2O4S2 |

分子量 |

429.1 g/mol |

IUPAC 名称 |

silver;acetonitrile;bis(trifluoromethylsulfonyl)azanide |

InChI |

InChI=1S/C2F6NO4S2.C2H3N.Ag/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;1-2-3;/h;1H3;/q-1;;+1 |

InChI 键 |

QSNOZAAEVQTVFV-UHFFFAOYSA-N |

规范 SMILES |

CC#N.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ag+] |

Pictograms |

Corrosive |

产品来源 |

United States |

Synthesis and Methodologies for Silver Triflimide Preparation

Established Synthetic Routes for Silver Triflimide

The traditional preparation of silver triflimide typically involves straightforward acid-base or metathesis reactions. These methods are widely used due to their reliability and the commercial availability of the starting materials.

One of the most common methods involves the reaction of a silver salt, such as silver carbonate (Ag₂CO₃) or silver(I) oxide (Ag₂O), with triflimide (HNTf₂), also known as bis(trifluoromethanesulfonyl)imide.

Reaction with Silver Carbonate : A frequently employed route is the reaction between silver carbonate and triflimide. thieme-connect.com This reaction is an acid-base neutralization where the strong acid, triflimide, reacts with the basic carbonate salt. The process is clean, as the byproducts are water and carbon dioxide, which are easily removed from the reaction mixture. This method is advantageous for producing a high-purity product. A typical procedure involves stirring silver carbonate with a solution of triflimide, followed by filtration and removal of the solvent to yield the silver triflimide salt. thieme-connect.com

Reaction with Silver(I) Oxide : An analogous method utilizes silver(I) oxide as the silver source. Similar to the carbonate method, the reaction with triflimide is an acid-base reaction. This approach is also effective, drawing parallels to the synthesis of other silver salts like silver trifluoroacetate (B77799) from silver oxide and trifluoroacetic acid. orgsyn.org

Metathesis Reactions : Salt metathesis, or double displacement, is another established strategy for synthesizing silver triflimide. researchgate.netunlv.edu This method typically involves reacting a soluble silver salt, most commonly silver nitrate (B79036) (AgNO₃), with an alkali metal salt of triflimide, such as lithium triflimide (LiNTf₂). The reaction is driven by the low solubility of other potential salt combinations in the chosen solvent or by the desired product's properties. Metathesis is also used to prepare other triflimide salts from pyrylium (B1242799) tosylates, showcasing its versatility. researchgate.netunlv.edu The general principle of metathesis is also seen in the preparation of alkyl triflates from alkyl halides and silver triflate, driven by the precipitation of silver halide. nih.gov

| Synthetic Route | Reactants | Typical Solvents | Key Advantages | References |

|---|---|---|---|---|

| Acid-Base with Silver Carbonate | Silver carbonate (Ag₂CO₃), Triflimide (HNTf₂) | Water, Acetonitrile | Clean reaction with gaseous (CO₂) and volatile (H₂O) byproducts, leading to high purity. | thieme-connect.com |

| Acid-Base with Silver(I) Oxide | Silver(I) oxide (Ag₂O), Triflimide (HNTf₂) | Water, Organic Solvents | A well-established method for silver salt synthesis; similar to the carbonate route. | orgsyn.org |

| Salt Metathesis | Silver nitrate (AgNO₃), Lithium triflimide (LiNTf₂) | Water, Methanol, Acetonitrile | Versatile and driven by precipitation or solubility differences; widely applicable for various salts. | researchgate.netunlv.edunih.gov |

Advanced Preparative Techniques and Optimization Strategies

Research into the synthesis of silver triflimide and related metal salts has led to the development of more advanced and efficient methodologies. These techniques aim to overcome some of the limitations of traditional methods, such as harsh reaction conditions or the generation of difficult-to-remove byproducts.

Electrochemical Synthesis : A modern, cleaner approach to synthesizing metal triflimidates is through electrochemical methods. google.comgoogle.com This technique involves the oxidative dissolution of a metallic silver anode in a solution containing the triflimide anion. This process can avoid the use of nitrate-containing precursors, offering an entirely nitrate-free synthesis pathway, which is more environmentally benign. rsc.org The electrochemical approach allows for high-purity products and can be adapted for continuous flow processes.

Ultrasound-Assisted Synthesis : The application of ultrasound has been shown to be an effective method for preparing metal triflates and triflimidates. google.comgoogle.com Sonication can significantly accelerate the reaction between a metal powder (in this case, silver) and triflimidic acid by disrupting the metal's surface and enhancing mass transport. This leads to faster reaction times and can often be performed under milder conditions than conventional heating.

Optimization of Reaction Parameters : Beyond novel synthetic methods, significant effort has been directed towards optimizing existing procedures. For reactions where silver triflimide is used as a catalyst, studies have focused on minimizing the required amount of the catalyst to improve cost-effectiveness and reduce metal contamination in the final product. For example, in the iodination of arenes, the catalyst loading of silver triflimide was successfully lowered to 2 mol% for gram-scale synthesis without compromising the high yield. acs.orgacs.org The choice of solvent has also been identified as a critical parameter that can dictate the reaction pathway and the isomeric ratio of products. dokumen.pub

| Technique/Strategy | Principle | Key Findings and Advantages | References |

|---|---|---|---|

| Electrochemical Synthesis | Oxidative dissolution of a silver anode in a triflimide-containing electrolyte. | Provides a high-purity, often nitrate-free, route to the salt. Can be a more sustainable method. | google.comgoogle.comrsc.org |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to accelerate the reaction between metallic silver and triflimidic acid. | Faster reaction rates and potentially milder conditions compared to conventional methods. | google.comgoogle.com |

| Optimization of Reaction Conditions | Systematic variation of parameters like catalyst loading, solvent, and temperature. | Leads to improved yields, higher efficiency, and reduced costs. Catalyst loading can be significantly reduced. | acs.orgacs.orgdokumen.pub |

Lewis Acidity and Activation Mechanisms in Silver Triflimide Catalysis

Fundamental Principles Governing Silver(I) Lewis Acidity

A Lewis acid is defined as any species that can accept a pair of electrons. libretexts.orgpurdue.edu The silver(I) ion (Ag⁺) functions as a Lewis acid due to its ability to accept electron pairs from Lewis bases, which can be neutral molecules or other ions. libretexts.orgquora.combccampus.ca This capability stems from the electronic configuration and properties of the Ag⁺ ion. It possesses vacant orbitals that can accommodate electron pairs, making it an electrophile, or an electron-attracting species. quora.comlibretexts.org

The behavior of Ag⁺ as a Lewis acid is well-explained by the Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org This principle classifies Lewis acids and bases as either "hard" or "soft." Hard acids are typically small, have a high positive charge, and are not easily polarizable. wikipedia.orgadichemistry.com Soft acids, in contrast, are larger, have a low positive charge, and are more polarizable. wikipedia.orgadichemistry.com The Ag⁺ ion is classified as a soft Lewis acid. fiveable.metaylorandfrancis.com According to the HSAB principle, soft acids prefer to bind with soft bases. wikipedia.orgfiveable.metaylorandfrancis.com This preference dictates its interaction with various substrates in catalytic processes. For instance, the soft nature of Ag⁺ explains its high affinity for other soft bases like the iodide ion (a soft base) and π-systems of alkenes and alkynes.

The coordination chemistry of silver(I) is another crucial aspect of its Lewis acidity. Ag⁺ can adopt various coordination numbers, commonly ranging from 2 to 4, allowing it to form complexes with one or more Lewis basic ligands. libretexts.orgbccampus.carsc.org This formation of coordination complexes is a fundamental Lewis acid-base interaction where the metal ion acts as the electron-pair acceptor. libretexts.org The geometry and stability of these complexes play a pivotal role in the catalytic cycle of silver-mediated reactions.

Mechanistic Insights into Electrophilic Reagent Activation by Silver Triflimide

The catalytic activity of silver triflimide is profoundly influenced by the interplay between the silver cation and its triflimide anion. The triflimide anion (NTf₂⁻) is large, and its negative charge is extensively delocalized across the two trifluoromethylsulfonyl groups. This makes it a very weakly coordinating, or even non-coordinating, anion. princeton.eduwikipedia.org

Silver triflimide has proven to be an effective catalyst for the activation of halogenating agents like N-Iodosuccinimide (NIS). organic-chemistry.orglookchem.comacs.org In these reactions, the soft Ag⁺ Lewis acid interacts with the soft iodine atom of the NIS molecule. This interaction polarizes the N-I bond, making the iodine atom more electrophilic and thus a more potent iodinating agent for electron-rich aromatic compounds (arenes). acs.org

The mechanism involves the coordination of the silver ion to the iodine of NIS, which facilitates the cleavage of the N-I bond and generates a highly electrophilic "I⁺" equivalent. This activated iodine species can then undergo electrophilic aromatic substitution with a suitable arene. A study on the iodination of arenes using the AgNTf₂/NIS system demonstrated that this method is mild, rapid, and allows for the selective mono-iodination of a wide variety of activated substrates, including phenols, anisoles, and anilines. acs.org The use of silver triflimide was shown to be advantageous over harder Lewis acids, which can lead to over-iodination, particularly with highly reactive substrates like phenols. acs.org This highlights how tuning the Lewis acidity by choosing a soft acid like Ag⁺ can lead to more selective transformations. acs.org

The general scheme for this activation is as follows: NIS + AgNTf₂ ⇌ [NIS-Ag]⁺NTf₂⁻ [NIS-Ag]⁺NTf₂⁻ + Arene-H → Iodo-Arene + Succinimide + AgNTf₂ + H⁺

This catalytic approach has been successfully applied to the synthesis of medicinally important molecules and for radioiodination procedures. acs.orgresearchgate.net

The nature of the counterion paired with a metal cation has a dramatic effect on its Lewis acidity. A weakly coordinating anion enhances the electrophilicity and reactivity of the associated cation. princeton.eduwikipedia.orgacs.org The triflimide (NTf₂⁻) anion is a prime example of such a counterion. mdpi.comacs.org

The large size and extensive charge delocalization of the triflimide anion mean it has a very weak interaction with the Ag⁺ cation. acs.orgacs.org This leaves the silver ion more "exposed" and coordinatively unsaturated, thereby increasing its effective Lewis acidity compared to silver salts with smaller, more nucleophilic, and more strongly coordinating anions like acetate (B1210297) (OAc⁻) or nitrate (B79036) (NO₃⁻). acs.orgnih.gov These more coordinating anions would form tighter ion pairs with Ag⁺, reducing its ability to interact with and activate a substrate.

The superiority of metal triflimidates over their triflate (OTf⁻) or halide counterparts has been noted in various catalytic applications. acs.org The highly delocalized nature and steric hindrance of the triflimide anion result in a higher positive charge density on the metal cation, significantly boosting its Lewis acidic character. acs.orgacs.org This enhanced Lewis acidity often leads to faster reaction rates and higher efficiency in catalytic processes. acs.org For instance, in the iodination of arenes with NIS, silver triflimide was found to be a significantly more active catalyst than silver salts with other counterions like hexafluoroantimonate. acs.org

| Anion | Coordinating Ability | Effect on Cationic Lewis Acidity |

|---|---|---|

| Cl⁻, Br⁻, I⁻ (Halides) | Strongly Coordinating | Significantly Reduced |

| OAc⁻ (Acetate) | Coordinating | Reduced |

| OTf⁻ (Triflate) | Weakly Coordinating | Enhanced |

| NTf₂⁻ (Triflimide) | Very Weakly Coordinating / Non-coordinating | Strongly Enhanced |

Activation of Halogen-Containing Reagents (e.g., N-Iodosuccinimide)

Generation of Reactive Cationic Species in Catalytic Cycles

A key role of silver triflimide in many catalytic cycles is to facilitate the generation of highly reactive cationic intermediates. By abstracting a leaving group or activating a functional group, the Ag(I) center enables the formation of species like oxocarbenium ions, which then drive subsequent transformations. beilstein-journals.orgrsc.orgresearchgate.netbeilstein-journals.org

For example, silver triflimide is used to catalyze the intramolecular cyclization of ortho-carbonyl alkynylbenzene derivatives. beilstein-journals.orgrsc.orgresearchgate.net In this process, the π-Lewis acidic Ag⁺ ion activates the alkyne moiety, making it susceptible to intramolecular attack by the neighboring carbonyl oxygen. This cyclization leads to the formation of a key cationic intermediate, a 2-benzopyrylium ion. beilstein-journals.orgrsc.orgresearchgate.net This reactive species can then participate in further reactions, such as photochemical radical additions. beilstein-journals.orgrsc.org

Similarly, in glycosylation reactions, Lewis acids are employed to activate glycosyl donors. While not always the primary catalyst, the principles apply. Activation of a glycosyl donor leads to the formation of an oxocarbenium ion intermediate. beilstein-journals.orgnih.govacs.org The nature of the counterion is critical; weakly coordinating anions like triflimide favor an SN1-type mechanism by stabilizing the separated oxocarbenium ion, often leading to a mixture of anomeric products. nih.gov This demonstrates how AgNTf₂ can be used to generate and influence the reactivity of cationic intermediates in complex organic transformations.

The general catalytic cycle for the generation of such species can be summarized as:

Carbon-Hydrogen (C-H) Activation Reactions

C-H activation is a class of reactions in which a typically inert carbon-hydrogen bond is cleaved and replaced with a new bond, often a carbon-carbon or carbon-heteroatom bond. This approach offers a more atom- and step-economical alternative to traditional synthetic methods that often require pre-functionalized starting materials.

Rhodium-Catalyzed C-H Functionalization

Among the various transition metals employed for C-H activation, rhodium has proven to be exceptionally versatile and reactive. nih.gov High-valent rhodium(III) catalysts, particularly half-sandwich complexes like the pentamethylcyclopentadienyl rhodium chloride dimer ([Cp*RhCl₂]₂), are frequently used. rsc.org However, this dimer is a precatalyst and requires activation to its monomeric, cationic form to initiate the catalytic cycle. rsc.org

This is where silver triflimide plays a crucial role. As a silver(I) salt with a non-coordinating triflimide anion, AgNTf₂ effectively abstracts halide ligands (like chloride) from the rhodium precatalyst. rsc.orgnih.gov This in-situ generation of a highly reactive, cationic [CpRh(III)] species is essential for facilitating a wide array of C-H functionalization reactions, including alkenylation, alkylation, alkynylation, allylation, and arylation. rsc.org The general mechanism is believed to commence with the reaction of the [CpRhCl₂]₂ precatalyst with AgNTf₂ to form the active cationic rhodium catalyst, which then undergoes C-H activation with the substrate to form a rhodacycle intermediate, paving the way for further transformations. nih.govacs.org

C-H Alkenylation Methodologies

Rhodium-catalyzed C-H alkenylation (or olefination) allows for the direct formation of carbon-carbon double bonds. The use of silver triflimide as an additive has been documented in several specialized applications. For instance, in the modification of peptides, a rhodium-catalyzed C₇-selective C-H olefination of a tryptophan dipeptide was achieved using AgNTf₂ in combination with a [RhCpCl₂]₂ catalyst and a copper(II) acetate oxidant, yielding the desired product in 84% yield. chinesechemsoc.org Another study demonstrated the late-stage C(7)-H maleimidation of tryptophan derivatives, where a catalytic system of [RhCpCl₂]₂, AgNTf₂, and silver(I) oxide (Ag₂O) as the oxidant provided excellent yield and selectivity. nih.gov

| Substrate | Olefin Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Ref |

| N₁-pivaloyl Tryptophan dipeptide | Electron-deficient terminal alkene | [RhCpCl₂]₂ (4 mol%), AgNTf₂ (16 mol%), Cu(OAc)₂·H₂O | CH₂Cl₂ | 80 | 84 | chinesechemsoc.org |

| Boc-Trp(Piv)-OMe | Maleimide | [RhCpCl₂]₂ (5 mol%), AgNTf₂ (20 mol%), Ag₂O (1.5 eq) | DCM | 80 | 83 | nih.gov |

C-H Alkylation Transformations

The formation of new carbon-carbon single bonds via C-H alkylation is another area where the Rh(III)/AgNTf₂ system has shown significant utility. A notable example involves the C-H alkylation of modified ferrocenes. rsc.org Researchers reported that using a catalytic system of [Cp*RhCl₂]₂ with AgNTf₂ and potassium acetate (KOAc) as a co-additive successfully generated the active cationic rhodium species. rsc.orgresearchgate.net This system enabled the directed C-H alkylation of ferrocene (B1249389) carboxamides with diazo compounds, proceeding through a rhodium-carbenoid intermediate to afford various alkylated ferrocenes in good yields. rsc.orgresearchgate.net

| Substrate | Alkylating Agent | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Ref |

| Ferrocene Carboxamides | Diazo Compounds | [CpRhCl₂]₂ (5 mol%), AgNTf₂ (20 mol%), KOAc (20 mol%) | DCE | 100 | up to 95% | rsc.orgresearchgate.net |

| Sulfoxonium ylides | 2-Methyl-N-arylmaleimides | [RhCpCl₂]₂, AgNTf₂ | - | - | - | researchgate.net |

C-H Alkynylation Protocols

The direct introduction of alkyne moieties into organic molecules through C-H activation is a valuable transformation for creating versatile synthetic building blocks. Silver triflimide is recognized as a common additive for promoting rhodium(III)-catalyzed C-H alkynylation reactions. rsc.orgresearchgate.net The catalytic system, typically involving [Cp*RhCl₂]₂ and a silver salt like AgNTf₂, generates the necessary cationic rhodium(III) complex to mediate the functionalization. rsc.org While specific examples may vary in the choice of silver salt, the established role of AgNTf₂ in this class of reactions underscores its importance in facilitating the formation of aryl-alkyne bonds. rsc.orgresearchgate.net

C-H Allylation Strategies

The rhodium-catalyzed C-H allylation reaction enables the direct introduction of an allyl group, a valuable functional handle in organic synthesis. Silver triflimide has been identified as a key component in these transformations. Research has demonstrated the regio- and stereoselective allylation of the C(sp³)–H bond in 8-methylquinolines with perfluoroalkyl olefins. snnu.edu.cn The optimal catalytic system for this transformation was found to be [CpRhCl₂]₂ with AgNTf₂, along with zinc acetate and calcium hydroxide, affording the desired allylated products in high yields and excellent stereoselectivity. snnu.edu.cn In a separate study, the C7-allylation of N,N-diisopropylcarbamoyl indazoles with allyl carbonates was also successfully achieved using a [RhCpCl₂]₂ catalyst in the presence of AgNTf₂ and a copper(II) acetate oxidant. thieme-connect.com

| Substrate | Allylating Agent | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Ref |

| 8-Methylquinoline | Perfluoroalkyl olefin | [CpRhCl₂]₂ (5 mol%), AgNTf₂ (20 mol%), Zn(OAc)₂ | TFE | 100 | up to 92% | snnu.edu.cn |

| N,N-diisopropylcarbamoyl indazole | Allyl methyl carbonate | [CpRhCl₂]₂ (5 mol%), AgNTf₂ (20 mol%), Cu(OAc)₂·H₂O | 1,2,3-Trichloropropane | 65 | 82 | thieme-connect.com |

C-H Arylation Reactions

Direct C-H arylation represents a powerful tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science. The activation of rhodium(III) precatalysts with silver salts, including silver triflimide, is a recognized strategy for mediating these transformations. rsc.org The generation of a cationic [CpRh(III)] species upon treatment of [CpRhCl₂]₂ with AgNTf₂ is a critical step that enables the subsequent C-H activation and arylation sequence. nih.govrsc.org While the iridium analogue has been more specifically detailed in some reports for C-H arylation with AgNTf₂, the underlying principle of generating a cationic active species via a silver salt additive is a shared and crucial feature within this class of group 9 metal-catalyzed reactions. mdpi.com

C-H Annulation Sequences

Iridium-Catalyzed C-H Activation

In iridium-catalyzed C-H activation, silver triflimide is frequently used as an essential additive to generate the catalytically active species. nih.govrsc.org The common iridium pre-catalyst, the pentamethylcyclopentadienyl iridium chloride dimer ([Cp*IrCl₂]₂), is converted into its more reactive monomeric cationic form through the action of a silver salt like AgNTf₂. nih.govrsc.orgresearchgate.net This activation strategy is successful for a wide array of direct C-H activation reactions. nih.govrsc.org

For example, iridium-catalyzed direct C-H amidation of arenes using sulfonyl and aryl azides as the nitrogen source proceeds efficiently in the presence of silver triflimide. acs.org This reaction is compatible with a broad range of substrates and directing groups under mild conditions. acs.org Another application involves the combination of chiral cyclopentadienyl (B1206354) iridium complexes with AgNTf₂ for the C-H arylation of tetralone derivatives. mdpi.com

Palladium-Catalyzed C-H Activation

Silver triflimide and other silver salts are crucial additives in many palladium-catalyzed C-H functionalization reactions. nih.govrsc.org In these transformations, the silver additive can play multiple roles. Often, it acts as a terminal oxidant to facilitate the catalytic turnover. nih.govrsc.org In other cases, it is involved in the formation of critical Pd-Ag heterobimetallic intermediates, which can be key to product formation and selectivity. nih.govrsc.org Such bimetallic clusters have been implicated in reactions like the distal C(sp²)-H olefination and meta-alkynylation of arenes. nih.govrsc.org Silver triflimide has also been used specifically to stabilize π-allyl palladium complexes in photoinduced reactions. rsc.org

Ruthenium-Catalyzed C-H Activation

Similar to its role in iridium and rhodium catalysis, silver triflimide is an effective additive in ruthenium-catalyzed C-H activation. nih.govrsc.org The widely used and inexpensive pre-catalyst, [Ru(p-cymene)Cl₂]₂, requires activation by a silver salt to form its monomeric cationic variant, which is the active catalyst. nih.govrsc.org An example of this is the ruthenium-catalyzed meta-difluoroalkylation of certain arenes, which employs silver triflimide as an additive. rsc.org

Cobalt-Catalyzed C-H Activation

In the realm of transition-metal-catalyzed C-H activation, silver salts are frequently employed as indispensable additives. rsc.org Their primary function is to abstract halide ligands from a pre-catalyst, thereby generating a more reactive and catalytically active cationic metal species. While various silver salts are used, silver triflimide is noted for its role as an additive in rhodium- and iridium-catalyzed C-H functionalization reactions. rsc.orgnih.gov

In cobalt-catalyzed C-H activation, the most common pre-catalyst is the half-sandwich complex [Cp*Co(CO)I₂]. rsc.orgnih.gov This complex is relatively unreactive and requires activation through the exchange of its iodide ligands. Silver-based additives are essential for this process, leading to the formation of a reactive cationic cobalt(III) species. nih.gov This active catalyst can then participate in a variety of transformations, including alkylation, alkenylation, amidation, and annulation. nih.govbeilstein-journals.org Although salts like silver hexafluoroantimonate (AgSbF₆) and silver acetate (AgOAc) are commonly cited in cobalt-catalyzed reactions, silver triflimide is also a member of the class of additives used for this purpose. rsc.orgnih.govresearchgate.net For instance, in a related rhodium-catalyzed C₇-selective C-H olefination of a tryptophan residue in a dipeptide, silver triflimide was used as a key additive in conjunction with a copper(II) acetate oxidant to achieve the desired transformation in high yield. chinesechemsoc.org Similarly, silver triflimide was the additive of choice in a rhodium-catalyzed regioselective selenylation of 3-phenyl quinoxalinones, highlighting its effectiveness in generating the active cationic catalyst for C-H functionalization. rsc.org

Cycloaddition Reactions

Salts of triflimidic acid are widely utilized as catalysts in various cycloaddition reactions, leveraging their strong Lewis acidity to activate substrates and facilitate ring formation. rsc.orgmdpi.com

Silver triflimide has been identified as a uniquely effective catalyst for the formal (5+2)-annulation between vinyl diazo compounds and ketones, providing a direct route to seven-membered dihydrobenzoxepine rings. chemrxiv.org In a notable study, a one-pot protocol was developed for the diastereoselective synthesis of dihydrobenzoxepines using aryl vinyl diazosuccinimides as five-carbon synthons. chemrxiv.org The reaction proceeds efficiently with 5 mol% of silver triflimide in dichloromethane (B109758) at room temperature. chemrxiv.org The choice of the counter-anion on the silver catalyst was found to be critical, with the non-coordinating triflimidate anion (NTf₂⁻) proving superior to other anions in effecting the transformation. chemrxiv.org This method is characterized by its high regio-, chemo-, and diastereoselectivity. chemrxiv.org

The reaction tolerates a variety of methyl aryl ketones, including those with both electron-donating and electron-deactivating substituents, affording the corresponding dihydrobenzoxepines in moderate to good yields. chemrxiv.org

| Aryl Vinyl Diazosuccinimide | Ketone | Catalyst (mol%) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenyl vinyl diazosuccinimide | Acetophenone | AgNTf₂ (5) | 5-phenyl-5-methyl-dihydrobenzo rsc.orgmpg.deoxepino[2,3-c]pyrrole | 57 | chemrxiv.org |

| Phenyl vinyl diazosuccinimide | 4-Methoxyacetophenone | AgNTf₂ (5) | 5-(4-methoxyphenyl)-5-methyl-dihydrobenzo rsc.orgmpg.deoxepino[2,3-c]pyrrole | 74 | chemrxiv.org |

| Phenyl vinyl diazosuccinimide | 4-Methylacetophenone | AgNTf₂ (5) | 5-(p-tolyl)-5-methyl-dihydrobenzo rsc.orgmpg.deoxepino[2,3-c]pyrrole | 63 | chemrxiv.org |

| Phenyl vinyl diazosuccinimide | 4-Fluoroacetophenone | AgNTf₂ (5) | 5-(4-fluorophenyl)-5-methyl-dihydrobenzo rsc.orgmpg.deoxepino[2,3-c]pyrrole | 51 | chemrxiv.org |

| Phenyl vinyl diazosuccinimide | 4-Trifluoromethylacetophenone | AgNTf₂ (5) | 5-(4-(trifluoromethyl)phenyl)-5-methyl-dihydrobenzo rsc.orgmpg.deoxepino[2,3-c]pyrrole | 48 | chemrxiv.org |

The formal (5+2)-annulation process catalyzed by silver triflimide serves as a powerful tool for the diastereoselective synthesis of complex polycyclic heterocyclic frameworks. chemrxiv.org The reaction between donor-acceptor type aryl vinyl diazosuccinimides and ketones leads to the formation of dihydrobenzo rsc.orgmpg.deoxepino[2,3-c]pyrroles as a single diastereomer. mdpi.comchemrxiv.org This protocol provides direct access to a challenging 6-7-5 fused-ring system, which is a motif found in various pharmaceutical agents and natural products. chemrxiv.org The high level of diastereoselectivity is a key feature of this silver-catalyzed transformation, highlighting the ability of the catalyst to control the stereochemical outcome of the cycloaddition. chemrxiv.org

Formal (5+2)-Annulation Processes

Friedel-Crafts Reactions

Metal triflimidates are recognized as highly effective Lewis acid catalysts for Friedel-Crafts acylation and alkylation reactions. mdpi.com They offer significant advantages over traditional catalysts like aluminum chloride, as they can be used in catalytic quantities and are often more tolerant of various functional groups. google.com The high catalytic activity is attributed to the weakly coordinating nature of the triflimidate anion, which enhances the Lewis acidity of the metal center. nih.gov

While specific studies focusing solely on silver triflimide are part of the broader class, research on other metal triflimidates demonstrates their efficacy. For example, ytterbium triflimidate (Yb(NTf₂)₃) has shown excellent catalytic activity in the Friedel-Crafts acylation of anisole, providing near-quantitative yields. google.com In the benzoylation of toluene, various metal triflimidates have been shown to be active catalysts. google.com This class of catalysts, including silver triflimide, represents a modern and efficient alternative for promoting these fundamental carbon-carbon bond-forming reactions. mdpi.comacs.org

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Toluene | Benzoyl chloride | Zn(NTf₂)₂ (1 mol%) | Methylbenzophenone | 99 | google.com |

| Toluene | Benzoyl chloride | Cu(NTf₂)₂ (1 mol%) | Methylbenzophenone | 99 | google.com |

| Toluene | Benzoyl chloride | Yb(NTf₂)₃ (1 mol%) | Methylbenzophenone | 99 | google.com |

| Anisole | Acetic anhydride | Yb(NTf₂)₃ | 4-Methoxyacetophenone | 99 | google.com |

| Anisole | Acetic anhydride | Y(NTf₂)₃ | 4-Methoxyacetophenone | 98 | google.com |

Condensation Reactions

Triflimide and its metal salts are known to catalyze various condensation reactions, including the aldol (B89426) and Biginelli reactions. mdpi.comnii.ac.jp The parent Brønsted acid, triflimide (HNTf₂), has been shown to be a remarkably effective catalyst for Mukaiyama aldol reactions, particularly for the challenging condensation of silyl (B83357) ketene (B1206846) acetals with ketones, requiring only ppm-level catalyst loadings. mdpi.commpg.denih.gov

The corresponding metal salts also exhibit significant catalytic activity. In a study on the Biginelli three-component condensation reaction in water, metal triflimidates such as Ni(NTf₂)₂, Cu(NTf₂)₂, and Yb(NTf₂)₃ demonstrated superior catalytic activity compared to their metal triflate counterparts, affording dihydropyrimidin-2-ones in good yields under mild conditions. nii.ac.jp This enhanced activity underscores the beneficial role of the triflimidate anion in promoting condensation chemistry, suggesting the potential of silver triflimide in similar transformations. nii.ac.jp

| Reaction Type | Substrates | Catalyst (5 mol%) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Biginelli Condensation | p-Anisaldehyde, Ethyl acetoacetate, Urea | Ni(NTf₂)₂ | Dihydropyrimidin-2-one derivative | 65 | nii.ac.jp |

| Biginelli Condensation | p-Anisaldehyde, Ethyl acetoacetate, Urea | Cu(NTf₂)₂ | Dihydropyrimidin-2-one derivative | 70 | nii.ac.jp |

| Biginelli Condensation | p-Anisaldehyde, Ethyl acetoacetate, Urea | Yb(NTf₂)₃ | Dihydropyrimidin-2-one derivative | 90 | nii.ac.jp |

Heterocyclization Reactions

Silver triflimide is an effective catalyst for various heterocyclization reactions, which are fundamental processes for synthesizing a vast array of pharmaceutically and biologically important molecules. mdpi.comunipr.it Its utility has been particularly noted in intramolecular cyclization and amidation reactions. mdpi.com

For example, silver triflimide, in combination with a ruthenium catalyst, facilitates the regioselective C-H amidation of benzamides with trichloroethoxycarbonyl azide (B81097). mdpi.com This reaction allows for the cyclization of N-alkylated benzamides with both electron-donating and electron-withdrawing groups to produce the corresponding heterocyclic products in good yields. mdpi.com Silver(I) salts are also known to catalyze the intramolecular hydroamination of alkynes and allenes, leading to the formation of N-heterocycles. unipr.it In some cases, the catalytic activity of silver triflimide in cycloisomerization reactions has been found to be comparable to that of gold catalysts. unipr.it

| Substrate (Benzamide) | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-methyl-4-methoxybenzamide | [Ru(p-cymene)Cl₂]₂ / AgNTf₂ | Cyclized amidation product | 73 | mdpi.com |

| N-methyl-4-fluorobenzamide | [Ru(p-cymene)Cl₂]₂ / AgNTf₂ | Cyclized amidation product | 68 | mdpi.com |

| N-methyl-4-(trifluoromethyl)benzamide | [Ru(p-cymene)Cl₂]₂ / AgNTf₂ | Cyclized amidation product | 55 | mdpi.com |

| N-methyl-3-methoxybenzamide | [Ru(p-cymene)Cl₂]₂ / AgNTf₂ | Cyclized amidation product | 85 | mdpi.com |

| N-methylbenzamide | [Ru(p-cymene)Cl₂]₂ / AgNTf₂ | Cyclized amidation product | 65 | mdpi.com |

Alkylation Reactions

Silver triflimide is instrumental in promoting various alkylation reactions, where the formation of new carbon-carbon bonds is achieved with notable selectivity.

Silver triflimide serves as an effective catalyst for the C3 regioselective alkylation of indole (B1671886) derivatives. sigmaaldrich.com This transformation typically proceeds through a conjugate addition-type reaction mechanism involving α,β-unsaturated enones as the alkylating agents. sigmaaldrich.com The Lewis acidic nature of the silver cation is thought to activate the enone, rendering it more susceptible to nucleophilic attack by the electron-rich indole ring, specifically at the C3 position. The development of efficient methods for the direct and regioselective C–H alkylation of indoles is of significant synthetic importance, as alkylated indoles are core structures in many drugs and bioactive molecules. nih.gov While various transition metals have been employed for this purpose, silver triflimide provides a valuable tool in the synthetic chemist's arsenal (B13267) for achieving this specific functionalization. sigmaaldrich.comnih.gov

| Indole Substrate | Alkylating Agent | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|

| Indole Derivatives | α,β-Enones | AgNTf2 | Catalyzes C3 regioselective alkylation via a conjugated addition type reaction. | sigmaaldrich.com |

| N-Substituted Indoles | Alkenes | Iron(0) Complex (comparative) | Demonstrates the broader context of indole C-H alkylation, where regioselectivity can be controlled. | nih.gov |

In the realm of asymmetric synthesis, silver triflimide often functions as a critical additive in metal-catalyzed allylic alkylation reactions. Although not typically the primary catalyst, its presence can be crucial for generating the active catalytic species. For instance, in palladium-catalyzed asymmetric allylic alkylations (Pd-AAA), silver salts are used to abstract a halide from a palladium pre-catalyst, thereby generating a more reactive cationic palladium complex. This strategy has been successfully applied using indole and pyrrole (B145914) derivatives as nucleophiles. stanford.edu These reactions can produce N-alkylated products with high levels of regioselectivity and enantioselectivity. stanford.edu Similarly, heterobimetallic systems, such as those involving platinum or palladium, may employ silver triflimide to facilitate the catalytic cycle in the regioselective asymmetric allylic alkylation of pronucleophiles like α-cyanoacetates. lookchem.com

| Nucleophile | Electrophile/Substrate | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Pyrroles and Indoles | Vinyl Aziridines | Pd-based catalyst with AgNTf2 as a potential activator | Branched N-alkylated products with high regio- and enantioselectivity. | stanford.edu |

| α-Cyanoacetates | Allylic Substrates | Heterobimetallic Platina-/Palladacycle (may involve Ag salt additive) | Functionalized products with controlled stereocenters. | lookchem.com |

C3 Regioselective Alkylation of Indole Derivatives

Amidation Reactions

Silver triflimide plays a significant role as an additive or co-catalyst in advanced C-H amidation reactions, enabling the direct formation of carbon-nitrogen bonds on unactivated C-H bonds.

Silver triflimide is a key additive in iridium-catalyzed C-H amidation reactions that use acyl azides as the nitrogen source. researchgate.netraco.cat In this process, a bench-stable iridium pre-catalyst, such as [Cp*IrCl₂]₂, is activated by AgNTf₂. researchgate.net The silver salt serves to abstract the chloride ligands from the iridium center, generating a highly reactive cationic iridium(III) species. This active catalyst then facilitates the ortho-C-H amidation of substrates like benzamides. researchgate.net The reaction proceeds efficiently with a variety of acyl azides and arenes, tolerating a diverse range of functional groups under mild conditions, and notably avoids the Curtius rearrangement that can be a competing pathway for acyl azides. raco.catacs.org

| Substrate | Amidating Agent | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Benzamides | Acyl Azides | [Cp*IrCl2]2 + AgNTf2 | ortho-C-H amidated benzamides | researchgate.net |

| Arenes | Acyl Azides | Iridium catalyst + Silver additive | C-H amidated products in good yields. | raco.cat |

A direct C-H amidation of substituted benzamides using trichloroethoxycarbonyl azide (TrocN₃) has been reported to proceed in the presence of silver triflimide. mdpi.comresearchgate.net This transformation is highly regioselective and efficient, particularly when cesium acetate is included as an additive. mdpi.comresearchgate.net The reaction involves the formation of two new C-N bonds through the sequential cleavage of C-H and N-H bonds, leading to the synthesis of functionalized quinazoline-2,4(1H,3H)-diones. mdpi.comresearchgate.net These products are valuable building blocks in medicinal chemistry. The methodology is effective for N-alkylated benzamides with both electron-donating and electron-withdrawing groups in the para position of the phenyl ring. mdpi.comresearchgate.net For meta-substituted benzamides, the regioselectivity is influenced by both steric hindrance and the electronic properties of the substituent. mdpi.comresearchgate.net

| Substrate | Reagent | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Substituted Benzamides (para- and meta-) | Trichloroethoxycarbonyl azide (TrocN3) | AgNTf2 and Cesium Acetate | Quinazoline-2,4(1H,3H)-diones | mdpi.comresearchgate.net |

C-H Amidation with Acyl Azides

Glycosylation Reactions

Silver triflimide is frequently used as a co-catalyst or promoter in glycosylation reactions, where it aids in the activation of glycosyl donors. mdpi.com In gold-catalyzed glycosylations, AgNTf₂ can be used in combination with a gold chloride pre-catalyst, such as Ph₃PAuCl. mdpi.com Its role is to abstract the chloride ion to generate a cationic gold(I) species, which is the active catalyst for the reaction. In one study involving gold(I)-catalyzed 2-deoxy-β-glycosylation, replacing a different silver salt with silver triflimide was found to slightly enhance both the yield and the stereoselectivity of the reaction. acs.org

Furthermore, silver triflimide can be used to generate other metal triflimide complexes in situ. For example, reacting NiCl₂ with AgNTf₂ produces Ni(NTf₂)₂, which has been studied as a catalyst in glycosylation reactions to probe the influence of the counterion on stereoselectivity. nih.gov The nature of the counterion (e.g., triflate vs. triflimide) can significantly impact the reaction mechanism and the anomeric ratio (α/β) of the resulting glycosidic bond. nih.govacademie-sciences.fr

| Reaction Type | Catalyst System | Role of AgNTf2 | Key Observation | Reference |

|---|---|---|---|---|

| Gold(I)-catalyzed 2-deoxy-β-glycosylation | IPrAuCl / AgNTf2 | Co-catalyst/Halide scavenger | Slightly improved yield and selectivity compared to other silver salts. | acs.org |

| Nickel-catalyzed glycosylation | Ni(NTf2)2 (from NiCl2 + AgNTf2) | Reagent for in situ catalyst generation | Used to study the effect of the triflimide counterion on stereoselectivity. | nih.gov |

| General Glycosylation | Ph3PAuCl / AgNTf2 | Co-catalyst/Halide scavenger | Generates the active cationic gold(I) catalyst. | mdpi.com |

Epoxidation of Aldehydes and Carbonyl Compounds

The direct use of silver triflimide as a catalyst for the epoxidation of aldehydes and carbonyl compounds is not prominently featured in a survey of chemical literature. The Johnson-Corey-Chaykovsky reaction is a well-established method for producing epoxides from carbonyl compounds using sulfur ylides. wikipedia.org This reaction involves the nucleophilic addition of the ylide to the carbonyl group, followed by the expulsion of the sulfonium (B1226848) cation to form the epoxide ring. wikipedia.org While various catalytic and asymmetric versions of this reaction exist, they typically focus on tuning the properties of the sulfur ylide and often employ other types of catalysts. wikipedia.org Other methods for synthesizing aldehydes include rearrangements of epoxides catalyzed by different Lewis acids, such as Chromium(III) tetraphenylporphyrin (B126558) triflate. organic-chemistry.org

**4.10. Rearrangement Reactions

Silver triflimide's associated acid, triflimide (HNTf₂), is a powerful Brønsted acid catalyst for various rearrangement reactions. The high acidity and low nucleophilicity of the triflimide anion are key to its effectiveness.

Triflimide (HNTf₂) is an effective catalyst for the acs.orgacs.org-sigmatropic rearrangement of N-Boc-N-allylhydrazones. nih.gov This reaction provides a novel method for constructing a sigma bond between two unfunctionalized sp³-hybridized carbon atoms, leaving behind no easily identifiable structural clue (retron) for the transformation. nih.gov Specifically, it has been utilized in a short protocol for the isoprenylation of aliphatic aldehydes via the rearrangement of N-Boc-N-(1,1-dimethylallyl)hydrazones. researchgate.netresearchgate.net This type of rearrangement is catalyzed by the Brønsted acid triflimide and is notable for liberating only gaseous by-products. researchgate.netresearchgate.net

Computational studies using density functional theory have provided key mechanistic insights into the triflimide-catalyzed acs.orgacs.org-sigmatropic rearrangement of N-allylhydrazones. rsc.org These theoretical predictions, confirmed by experimental studies, have enabled the development of electron-deficient N-allylhydrazones that can undergo the rearrangement under milder conditions. rsc.org

Table 1: Triflimide-Catalyzed acs.orgacs.org-Sigmatropic Rearrangement

| Substrate Type | Catalyst | Reaction Type | Key Feature |

|---|---|---|---|

| N-Boc-N-(1,1-dimethylallyl)hydrazones | Triflimide (HNTf₂) | acs.orgacs.org-Sigmatropic Rearrangement | Isoprenylation of aliphatic aldehydes. researchgate.netmdpi.comresearchgate.net |

| N-(1-trimethylsilyl)allylhydrazones | Triflimide (HNTf₂) | Rearrangement | Synthesis of terminal vinylsilanes. researchgate.net |

Triflimide (Tf₂NH) has been successfully employed as a catalyst in reactions involving diastereoselective intramolecular hydride shifts in the presence of alkenes. mdpi.comresearchgate.net The triflimide anion also plays a role in gold-catalyzed intramolecular reactions that proceed via hydride shifts. In the gold-catalyzed intramolecular hydroalkylation of ynamides, a researchgate.netacs.org-hydride shift from a highly reactive keteniminium ion intermediate is a key step. acs.org This reaction, which can be catalyzed by a gold complex bearing a triflimide counter-ion, was found to have the initial researchgate.netacs.org-hydride shift as its rate-determining step, according to DFT calculations. acs.org

Additive Role in Other Transition Metal Catalysis

Perhaps the most significant and widespread application of silver triflimide in organic synthesis is its use as an additive to generate active cationic transition metal catalysts. Its ability to abstract halides or other leaving groups from a metal pre-catalyst is crucial for initiating catalytic cycles.

Silver triflimide is frequently used to activate gold(I) pre-catalysts. acs.org The standard method involves the in-situ generation of the active cationic gold(I) species by abstracting a chloride ligand from a stable [LAuCl] complex (where L is a phosphine (B1218219) or N-heterocyclic carbene) with a silver salt like AgNTf₂. acs.org The triflimide anion is an excellent choice as the counter-ion because it is weakly coordinating, which enhances the Lewis acidity and catalytic activity of the gold center.

To circumvent issues associated with the use of silver salts, such as photosensitivity and potential for bimetallic interactions, well-defined, storable, and silver-free gold(I) triflimide complexes of the type [(L)AuNTf₂] have been developed. znaturforsch.com These complexes have proven to be highly effective and versatile catalysts for a broad range of organic transformations, including:

The cycloisomerization and intramolecular hydroarylation of allenes. znaturforsch.com

The catalytic hydration of nitriles to amides. znaturforsch.com

Cyclizations involving the addition of β-ketoesters to alkynes. znaturforsch.com

Silver salts, including silver triflimide, are widely employed as additives in various transition-metal-catalyzed reactions to generate active cationic species by abstracting halide ligands. nih.govrsc.org This strategy is common in catalysis involving rhodium (Rh) and iridium (Ir). nih.govrsc.orgrsc.org For instance, the active [Cp*RhCl₂]₂ pre-catalyst can be converted to a more active cationic rhodium catalyst in situ through the action of AgNTf₂. rsc.orgnih.gov While copper(II) bis-triflimide is a known catalyst for certain reactions google.com, the specific role of silver triflimide as an additive in copper(I) catalysis is less documented in comparison to its well-established role in gold(I) catalysis. However, the underlying principle of generating a more reactive cationic copper(I) species by halide abstraction via a silver salt is a plausible and commonly applied strategy in transition metal catalysis.

Table 2: Mentioned Compounds

| Compound Name | |

|---|---|

| Silver triflimide | |

| Triflimide | |

| N-Boc-N-(1,1-dimethylallyl)hydrazone | |

| Chromium(III) tetraphenylporphyrin triflate | |

| Gold(I) triflimide | |

| Copper(II) bis-triflimide |

Diverse Catalytic Applications in Organic Synthesis

Other Transition Metal-Catalyzed Reactions

While silver salts are frequently employed as additives in transition metal catalysis, their role in nickel-catalyzed processes is nuanced and an area of ongoing investigation. In many catalytic cycles involving transition metals like rhodium or iridium, silver salts such as silver triflimide (AgNTf₂) are used to abstract halide ligands from the metal pre-catalyst. rsc.orgnih.gov This generates a more reactive, cationic metal species that can more readily participate in subsequent steps like C-H activation. rsc.orgnih.gov

In the context of nickel catalysis, silver additives can be crucial for enabling certain transformations, particularly in oxidative C-H functionalization reactions. researchgate.net Research into the mechanisms of these reactions suggests that silver compounds may participate directly in the bond-forming steps. researchgate.net

Detailed Research Findings

A key area of study has been in nickel-catalyzed C-C coupling reactions where silver salts are used as oxidants. For instance, in the nickel-catalyzed oxidative decarboxylative arylation of N-8-aminoquinoline benzamides, a silver(I) oxidant is utilized. Mechanistic studies have provided insight into the specific role of the silver species in the catalytic cycle. researchgate.net

It is proposed that a nickel(II) metallacycle, formed after C-H activation of the substrate, is a key intermediate. This nickel(II) species does not react directly via oxidative addition. Instead, it is suggested to react with a silver(I)-aryl species, which is generated from the decarboxylation of a silver carboxylate. The interaction between the nickel(II) metallacycle and the silver(I)-aryl reagent proceeds via a redox transmetalation step. In this step, the aryl group is transferred from the silver to the nickel center, with a concurrent oxidation of nickel(II) to nickel(III). This pathway is a departure from mechanisms proposed for other transition metals where the silver salt primarily acts as a halide scavenger. researchgate.net

Subsequent reductive elimination from the resulting nickel(III)-aryl-alkyl intermediate furnishes the C-C coupled product and a nickel(I) species, which can then be re-oxidized to continue the catalytic cycle. researchgate.netprinceton.edu The viability of this redox transmetalation pathway is supported by both stoichiometric experiments and computational studies. researchgate.net This mechanistic understanding is significant as it may be applicable to a wider range of coupling reactions that employ silver salts as additives. researchgate.net

The table below summarizes the proposed key steps in this nickel-catalyzed arylation.

Table 1: Proposed Mechanistic Steps in Ni-Catalyzed Arylation with a Silver Additive

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| C-H Activation | Nickel(II) Pre-catalyst + Arene | Nickel(II) Metallacycle | The directing group on the arene facilitates the activation of a C-H bond to form a stable intermediate. |

| Redox Transmetalation | Nickel(II) Metallacycle + Silver(I)-Aryl Species | Nickel(III)-Aryl Complex | The aryl group is transferred from silver to nickel, with concomitant oxidation of the nickel center. researchgate.net |

| Reductive Elimination | Nickel(III)-Aryl Complex | C-C Coupled Product + Nickel(I) | The new C-C bond is formed, releasing the product and a reduced nickel species. researchgate.netprinceton.edu |

| Catalyst Regeneration | Nickel(I) | Nickel(II) | The active nickel(II) catalyst is regenerated, often through oxidation by the silver salt. researchgate.net |

This research highlights a sophisticated role for silver compounds in nickel catalysis, moving beyond simple anion exchange to direct participation in redox-active, bond-forming steps. researchgate.net

Mechanistic Elucidation and Theoretical Investigations

Experimental Mechanistic Studies for Silver Triflimide Catalyzed Reactions

Experimental studies have been crucial in unraveling the mechanistic pathways of silver triflimide-catalyzed reactions. Control experiments, for instance, have demonstrated the essential role of the silver catalyst. In the rhodium-catalyzed selenylation and sulfenylation of quinoxalinones, a reaction performed in the absence of silver triflimide resulted in only trace amounts of the desired product, highlighting the inability of the rhodium catalyst alone to drive the reaction effectively. rsc.orgnih.govresearchgate.net

In the context of iodination of arenes, silver(I) triflimide has been shown to be a highly effective catalyst for the activation of N-iodosuccinimide (NIS). organic-chemistry.orgacs.org Comparative studies revealed that silver(I) triflimide is significantly faster than other Lewis acids like indium(III) triflate and gold(I) triflimide in promoting this transformation. acs.org This efficiency is attributed to the soft nature of the silver(I) Lewis acid, which, combined with the non-complexing triflimide counterion, leads to rapid and clean iodination of a wide range of arenes, including highly activated phenols, by suppressing overiodination. acs.org

Furthermore, in the silver-catalyzed spirocyclization of alkynyl silyl (B83357) enol ethers, the reaction with AgNTf2 followed by the addition of N-iodosuccinimide (NIS) exclusively yielded E-alkenyl iodide derivatives. The X-ray crystal structure of a tricyclic alkenyl iodide product provided concrete evidence for the iodo-demetalation of a silver-containing intermediate. researchgate.net These experimental findings underscore the diverse roles of silver triflimide in activating substrates and controlling reaction outcomes.

Role of Silver Triflimide in Initiating Catalytic Cycles

Silver triflimide often plays a pivotal role in initiating catalytic cycles, frequently by acting as a co-catalyst or an activator for another metal catalyst. In many transition-metal-catalyzed C-H activation reactions, a silver salt is essential for the in situ generation of the catalytically active species. rsc.org For instance, in rhodium-catalyzed reactions, the dimeric rhodium precursor, [Cp*RhCl2]2, reacts with silver triflimide to form a monomeric, cationic rhodium(III) species that is the active catalyst. rsc.orgnih.govnih.gov This activation step is crucial for the subsequent C-H functionalization. nih.gov

Similarly, in iridium-catalyzed C-H activation reactions, the iridium dimer [Cp*IrCl2]2 is converted to its active monomeric form through the action of silver additives like silver triflimide. rsc.orgnih.govresearchgate.net This has been successfully applied in the ortho-C-H amidation of benzamides. rsc.org The role of silver triflimide in these processes is to abstract a halide ligand from the precatalyst, generating a more reactive, cationic metal complex that can then enter the catalytic cycle.

In some cases, the triflimide anion itself can influence the reaction pathway. In glycosylation reactions, the use of nickel triflimide, generated in situ from nickel chloride and silver triflimide, led to poor stereoselectivity. This suggests that the reaction proceeds through an oxocarbenium ion intermediate via an SN1-type mechanism, as the non-coordinating triflimide anion does not assist in controlling the stereochemistry. nih.gov This contrasts with reactions using more coordinating anions, where different mechanisms and selectivities are observed. nih.govnih.gov

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are fundamental to understanding reaction mechanisms. slideshare.net While often challenging due to their transient nature, various spectroscopic and analytical techniques have been employed to gain insights into the intermediates formed in silver triflimide-catalyzed reactions.

In a study on silver-catalyzed fluorodecarboxylation, spectroscopic and kinetic studies suggested that Ag(II), generated from the interaction of Ag(I) with Selectfluor, is the key intermediate oxidant. dokumen.pub In other reactions, silver acetylides have been identified as crucial intermediates. For example, in the silver-catalyzed oxidative hydrotrifluoromethylthiolation of terminal alkynes, control experiments and deuteration studies pointed to a silver(I) acetylide as a key intermediate in a radical mechanism. dokumen.pub

Computational studies, particularly Density Functional Theory (DFT), have also been instrumental in predicting and characterizing intermediates. rsc.org In the silver-catalyzed cyclization of N-arylimines and alkynes, mechanistic studies suggested the involvement of silver-containing intermediates arising from either C-H activation of the imine or activation of the alkyne. acs.org Similarly, in the silver-catalyzed spirocyclization of alkynyl silyl enol ethers, an intermediate was trapped through iodo-demetalation, and its structure was confirmed by X-ray crystallography, providing strong evidence for the proposed reaction pathway. researchgate.net

Application of Density Functional Theory (DFT) Calculations in Mechanistic Analysis

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of chemical reactions at a molecular level. mdpi.comua.ptnih.gov DFT calculations provide valuable information about the electronic structure, stability, and reactivity of molecules, including reactants, transition states, and intermediates. rsc.orgmdpi.com

In the context of silver triflimide catalysis, DFT has been used to support and rationalize experimental observations. For instance, in a silver-catalyzed anti-addition cyclization, DFT calculations supported a mechanism where the silver catalyst activates the C≡C bond from the side opposite to the attacking nucleophile. dokumen.pub DFT calculations have also been employed to study the stability and optical properties of small silver clusters, which can act as intermediates in catalytic reactions. These calculations have confirmed the presence of charged and uncharged intermediates observed in experimental studies and have shown that cationic silver clusters are thermodynamically more stable than their neutral counterparts. rsc.org

Furthermore, DFT studies have been used to compare the catalytic activity of different metal complexes and to understand the role of the counterion. In a study of gold(I)-catalyzed reactions, DFT was used to investigate the mechanism of indole (B1671886) vinylation and to demonstrate that the choice of counterion can influence the reaction pathway. whiterose.ac.uk In rhodium-catalyzed C-H activation, DFT calculations, combined with experimental results, have helped to propose plausible reaction mechanisms, including the initial activation of the precatalyst by a silver salt. rsc.orgnih.gov

Kinetic Studies to Understand Reaction Pathways and Rate-Determining Steps

Kinetic studies are essential for understanding the sequence of elementary steps in a reaction mechanism and for identifying the rate-determining step. slideshare.netnumberanalytics.comlibretexts.org By measuring how the reaction rate changes in response to variations in reactant concentrations, catalyst loading, and temperature, valuable mechanistic information can be obtained. numberanalytics.com

In the context of silver triflimide catalysis, kinetic studies have provided insights into reaction pathways. For example, in a study of metal-triflate-catalyzed glycosylations, kinetic analysis, in conjunction with other experimental and computational data, supported a mechanism involving a triflic acid-catalyzed process where the formation and isomerization of a glycosyl triflate intermediate are key steps. nih.gov The rate-determining step in a reaction is the one with the highest activation barrier. scienceintheclassroom.org In the surface-catalyzed cyclization of an enediyne on a silver surface, it was observed that the initial cyclization is the rate-determining step, as no reaction intermediates could be detected among the products. scienceintheclassroom.org

Kinetic experiments are often designed to probe specific aspects of a proposed mechanism. For instance, in the development of a ruthenium-catalyzed hydroamination of unactivated alkenes, kinetic studies were performed by mixing the reactants, catalyst, and an internal standard and monitoring the reaction progress over time. escholarship.org Such studies can help to distinguish between different possible mechanisms and to optimize reaction conditions for improved efficiency. libretexts.org While specific kinetic data for reactions solely catalyzed by silver triflimide is not extensively detailed in the provided context, the principles of kinetic analysis are broadly applicable to understanding these catalytic systems. nih.govscienceintheclassroom.orgescholarship.org

Coordination Chemistry of the Triflimide Anion with Silver I Centers

Synthesis and Structural Characterization of Silver Triflimide Coordination Complexes

The synthesis of silver(I) triflimide coordination complexes is typically achieved through reactions of silver triflimide (AgNTf₂) with various ligands or via metathesis involving other silver salts. nih.gov Another common method involves the reaction of a ligand precursor, such as an imidazolium (B1220033) salt, with a silver source like silver(I) oxide (Ag₂O), followed by anion exchange to introduce the triflimide counterion. researchgate.net The resulting complexes often exhibit intricate supramolecular architectures stabilized by weak interactions like hydrogen bonds. nih.gov

Silver(I) complexes featuring N-heterocyclic carbene (NHC) ligands are a well-studied class of compounds. Their synthesis can be accomplished by reacting an appropriate imidazolium salt with silver(I) oxide. researchgate.netnih.gov This method has been used to prepare dinuclear silver(I) NHC complexes. For instance, the reaction of a bis-imidazolium salt with Ag₂O, followed by anion metathesis, yields complexes suitable for single-crystal X-ray diffraction studies. researchgate.net

A notable example is the dinuclear complex, bis-(1-(2-(diethylamino)ethyl)-3-methylimidazolin-2-ylidene) di-silver(I) bis-(triflimide). researchgate.net Its crystal structure reveals a complex cation where two silver atoms are bridged by the NHC ligands. The triflimide anions in the crystal lattice adopt a transoid conformation and are involved in stabilizing the structure through N–H···O hydrogen bonds. researchgate.net The coordination geometry around the silver(I) centers in such complexes is typically linear or slightly bent. wikipedia.orgnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Compound | Ag₂[C₁₀H₁₉N₃]₂[C₂F₆NO₄S₂]₂ | researchgate.net |

| Formula | C₂₄H₃₈Ag₂F₁₂N₈O₈S₄ | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P1 | researchgate.net |

| a (Å) | 9.7561(3) | researchgate.net |

| b (Å) | 9.8561(3) | researchgate.net |

| c (Å) | 12.0065(4) | researchgate.net |

| α (°) | 101.606(2) | researchgate.net |

| β (°) | 93.366(2) | researchgate.net |

| γ (°) | 92.789(2) | researchgate.net |

| Z | 1 | researchgate.net |

Silver(I) triflimide forms coordination complexes with various unsaturated organic molecules, including olefins and arenes. researchgate.net The interaction typically involves the donation of π-electron density from the olefin or arene to the silver(I) center. Research has detailed the synthesis and characterization of AgNTf₂ complexes with ligands such as the arene mesitylene (B46885) and olefins like 1,5-cyclooctadiene (B75094) (COD), 2,5-norbornadiene (B92763) (NBD), isoprene, and ethylene (B1197577). researchgate.net The coordination mode of the triflimide anion itself has been described in the crystalline phase of solvent-free [AgNTf₂]∞. researchgate.net

The ability of silver(I) to coordinate with olefins is the basis for important separation technologies. researchgate.net For instance, membranes containing silver triflimide have demonstrated high selectivity for separating olefins from paraffins, such as propylene (B89431) from propane. researchgate.net The formation of liquid complexes, such as [Ag(propene)ₓ][NTf₂], is crucial for their application as absorber fluids or in immobilized liquid membranes. researchgate.net

Silver triflimide serves as a key reagent in the synthesis of fluorinated organic compounds and coordination complexes. mdpi.com It is specifically used as a precursor in the preparation of novel fluorinated symmetric and asymmetric imidazolium salts. mdpi.com These salts can then be used as ligands to form a variety of metal complexes. mdpi.com

Coordination Modes with Olefins and Arenes

Influence of Ligand Environment on Silver(I) Electronic Structure and Reactivity

The ligand environment profoundly influences the electronic structure and subsequent reactivity of the silver(I) center in triflimide complexes. The triflimide anion is distinguished by its nature as a weakly coordinating anion. acs.org This is due to the combination of its large size and the effective delocalization of the negative charge, which minimizes its interaction with the metal center. acs.orgwikipedia.org

This weak coordination enhances the Lewis acidity of the Ag(I) cation, as it bears a more significant effective positive charge. acs.org This heightened Lewis acidity makes silver triflimide an effective catalyst and a useful reagent in various chemical transformations. acs.orglookchem.com For example, it is employed as an additive in transition-metal-catalyzed reactions (e.g., with Rh, Ir, Co) to generate highly reactive cationic catalysts by abstracting halide anions from the metal pre-catalyst. rsc.orgnih.gov

The primary ligands directly bonded to the silver ion also play a critical role in modulating its electronic properties. In Ag(I)-NHC complexes, the σ-donor and π-acceptor characteristics of the NHC ligand directly impact the electron density on the silver atom. nih.gov For instance, pyrazole-based NHC ligands have a different electronic profile compared to more common imidazolin-2-ylidenes, which in turn affects the stability and reactivity of the resulting complex. nih.gov This tuning of the electronic environment can even be used to control reaction pathways, where the choice of a strongly or weakly coordinating directing group on a substrate can dictate whether an olefination or alkylation reaction occurs in the presence of an iridium catalyst activated by AgNTf₂. rsc.orgnih.gov

Solution-Phase Behavior and Ionic Liquid Formulations of Silver Triflimide

Silver triflimide is a key component in the formulation of ionic liquids (ILs), including those that are liquid at room temperature (RTILs). lookchem.comchemimpex.com These materials are of interest for various applications, such as in electrochemistry and separation processes. lookchem.comchemimpex.com

The synthesis of silver-based ionic liquids can be achieved through the complexation of silver ions with neutral organic ligands, such as monodentate or bidentate amines, followed by a metathesis reaction with a triflimide source. researchgate.net The choice of ligand is crucial; for example, complexation with ethylenediamine (B42938) can yield [Ag(en)₂][NTf₂], which is a room-temperature ionic liquid. researchgate.net In contrast, using a 1:1 silver-to-ligand ratio can produce a polymeric, solid-state material. researchgate.net

The solution-phase behavior of silver triflimide is central to its application in olefin/paraffin separation. researchgate.netlookchem.com The dissolution of AgNTf₂ in other ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) triflimide ([emim][NTf₂]), creates a medium where silver ions can reversibly coordinate with olefins. researchgate.net This selective interaction facilitates the transport of olefins across a membrane or their absorption from a gas mixture, leaving the non-coordinating paraffins behind. researchgate.net

| System / Compound | Description / Application | Reference |

|---|---|---|

| [Ag(L)₂][NTf₂] (L = various alkylamines) | Formation of silver-containing ionic liquids, some of which are RTILs. | researchgate.net |

| [Ag(en)₂][NTf₂] | A specific example of a room-temperature ionic liquid. | researchgate.net |

| AgNTf₂ in [emim][NTf₂] | Solution used to study complex formation with olefins like ethylene. | researchgate.net |

| [Ag(propene)ₓ][NTf₂] | Liquid complex salt used as an active separation layer for propene/propane separation. | researchgate.net |

| AgNTf₂ with olefins | General use in forming RTILs for the extraction of C5-C8 linear alpha olefins. | lookchem.com |

Applications in Advanced Materials Science and Electrochemistry

Development of Functional Materials Utilizing Silver Triflimide

Silver triflimide serves as a key building block in the creation of various functional materials. Its strong ionic character and the presence of trifluoromethanesulfonyl groups enhance its reactivity and impart desirable properties to the resulting materials. chemimpex.com Researchers have successfully utilized silver triflimide in the development of ionic liquids and as a p-type dopant for enhancing the efficiency and stability of solid-state dye-sensitized and perovskite solar cells. chemimpex.comsigmaaldrich.comsigmaaldrich.com The triflimide anion is also instrumental in creating low-melting ionic liquids, which are used to stabilize nanoparticles for applications in fields like sensors, optics, and the aerospace industry.

The compound's utility in materials science is largely due to the properties of the triflimide anion, which is known for its low nucleophilicity and high lipophilicity. mdpi.comresearchgate.net These characteristics, combined with the compound's stability, make silver triflimide a preferred choice for professionals aiming to innovate in materials science and nanotechnology. chemimpex.com

Table 1: Physical and Chemical Properties of Silver Triflimide

| Property | Value |

|---|---|

| Synonyms | Silver bis(trifluoromethanesulfonyl)amide, Silver triflimide |

| CAS Number | 189114-61-2 |

| Molecular Formula | C₂AgF₆NO₄S₂ |

| Molecular Weight | 388.01 g/mol |

| Appearance | Off-white solid |

| Melting Point | 248.8 °C |

| Purity | ≥ 97-98% |

This table summarizes key properties of silver triflimide. chemimpex.comsigmaaldrich.com

Electrolyte Formulations for Energy Storage Devices

The field of energy storage, particularly battery technology, is a significant area of application for triflimide-based salts. The triflimide anion is noted for its ability to enhance ionic conductivity and stability in electrolyte formulations.

While its lithium salt counterpart, lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), is more commonly studied and used in lithium-ion battery electrolytes, the shared triflimide anion provides insight into the potential role of silver triflimide. researchgate.net The triflimide anion is desirable in battery electrolytes due to its high dissociation and ability to improve conductivity. researchgate.net Research has also pointed to silver itself as a potentially beneficial material for anodes in solid-state batteries, suggesting that silver compounds could play a role in future battery designs. frontiersin.org In some advanced battery concepts, silver ions have been involved in the electrochemical processes at the anode. frontiersin.org However, the direct application and performance of silver triflimide as a primary electrolyte salt in conventional lithium-ion batteries is not as extensively documented as LiTFSI.